molecular formula C21H22N2O3 B2425446 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 890602-35-4

1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B2425446
M. Wt: 350.418
InChI Key: BSFUZXCLXYUIMW-UHFFFAOYSA-N
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Description

1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of beta-adrenergic blockers and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : The synthesis involves the reaction of dimethylphenol with chloropropionic acid, leading to the formation of trimethylbenzofuran-3(1H)-one. This compound is further reacted with ethyl chloroformate to yield benzofuro[2,3-c]pyrazol-3(1H)-ones (Hogale, Shirke, & Kharade, 1995).
  • Creation of Metallomacrocyclic Complexes : New hybrid pyrazole ligands, including 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been synthesized and used to create metallomacrocyclic palladium(II) complexes. These complexes demonstrate different properties based on the solvent used (Guerrero et al., 2008).

Application in Drug Discovery

  • Antibacterial and Anti-Inflammatory Agents : Compounds including pyrazole derivatives have shown potential as antibacterial and anti-inflammatory agents. These compounds have been synthesized and evaluated for their effectiveness against bacteria (Kendre, Landge, & Bhusare, 2015).
  • Potential Antipsychotic Agents : Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been identified as potential antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without interacting with dopamine receptors (Wise et al., 1987).

Physicochemical and Structural Studies

  • Characterization of Novel Chemosensor : A pyrazoline derivative, synthesized by reacting a similar compound with hydrazinylbenzo[d]thiazole, was studied for its photophysical properties. This compound showed potential as a fluorescent chemosensor for detecting Fe3+ metal ions (Khan, 2020).
  • Study of Crystal Structures : Research has been conducted on the crystal structure of pyrazoxyfen, a compound structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These studies provide insights into molecular interactions and stability (Kwon et al., 2015).

Miscellaneous Applications

  • Exploration in Coordination Chemistry : Theoretical and experimental studies on derivatives of pyrazole, including 1,3-bis(3,5-dimethylpyrazol-1-yl)-propan-2-ol, have been conducted. These studies explore the potential of these compounds in developing coordination chemistry under optimum conditions (Khan et al., 2020).

properties

IUPAC Name

[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-12-16(2)23(22-15)13-19(24)14-26-20-10-8-18(9-11-20)21(25)17-6-4-3-5-7-17/h3-12,19,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFUZXCLXYUIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

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